molecular formula C14H13ClN2O B14577664 N-[4-(4-Chloroanilino)phenyl]acetamide CAS No. 61236-16-6

N-[4-(4-Chloroanilino)phenyl]acetamide

Cat. No.: B14577664
CAS No.: 61236-16-6
M. Wt: 260.72 g/mol
InChI Key: PSFOQXKCINLTFN-UHFFFAOYSA-N
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Description

N-[4-(4-Chloroanilino)phenyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloroaniline group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chloroanilino)phenyl]acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[4-(4-Chloroanilino)phenyl]acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines.

    Substitution: The chloro group in the compound can be substituted by nucleophiles like hydroxide ions or amines, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium hydroxide, primary amines

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Comparison with Similar Compounds

N-[4-(4-Chloroanilino)phenyl]acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61236-16-6

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

N-[4-(4-chloroanilino)phenyl]acetamide

InChI

InChI=1S/C14H13ClN2O/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18)

InChI Key

PSFOQXKCINLTFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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